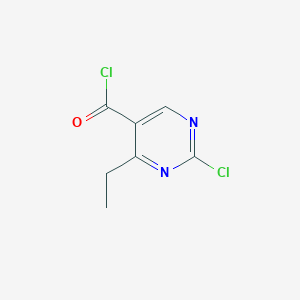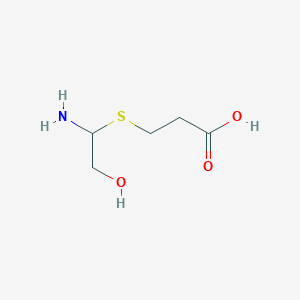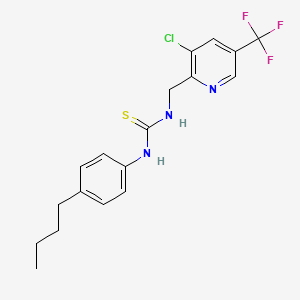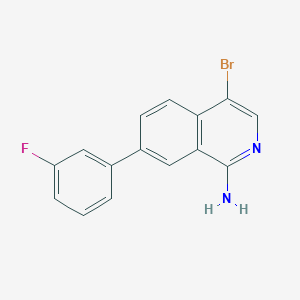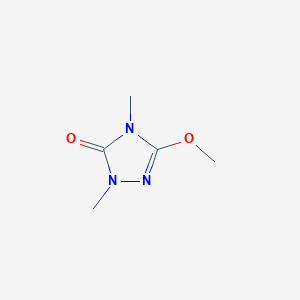
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxy group at the 4th position and an oxo group at the 6th position on the pyrimidine ring, along with a pivalamide group attached to the 2nd position. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide typically involves the reaction of 4-hydroxy-6-oxo-1,6-dihydropyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Reduction: Formation of 4-hydroxy-6-hydroxy-1,6-dihydropyrimidin-2-yl)pivalamide.
Substitution: Formation of 4-halogen-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
科学的研究の応用
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pivalamide group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a pivalamide group.
2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4-ones: Similar pyrimidine ring structure with different substituents.
Uniqueness
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is unique due to the presence of the pivalamide group, which can enhance its stability and bioavailability compared to other similar compounds. This makes it a valuable compound for further research and development in various fields.
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
N-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(15)12-8-10-5(13)4-6(14)11-8/h4H,1-3H3,(H3,10,11,12,13,14,15) |
InChIキー |
AGPFCUFABWQBCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



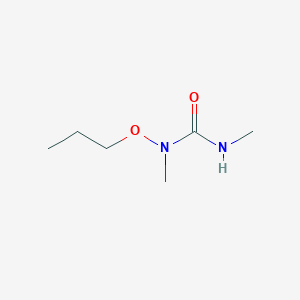
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
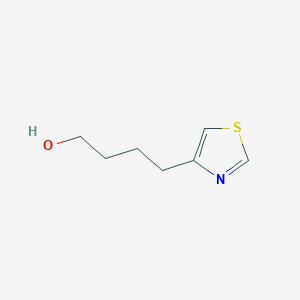
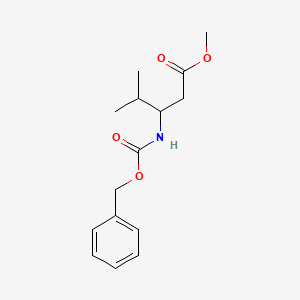

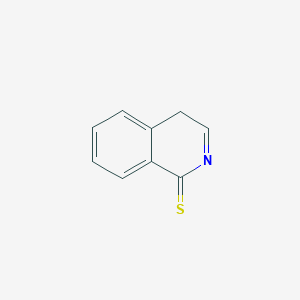
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
